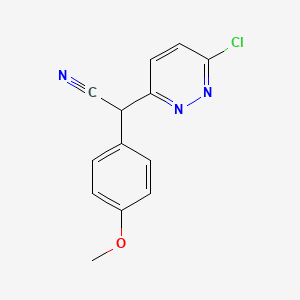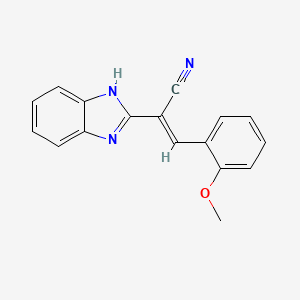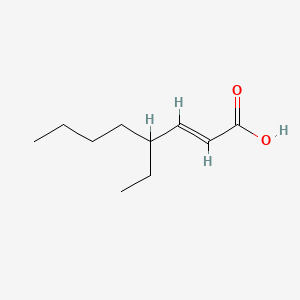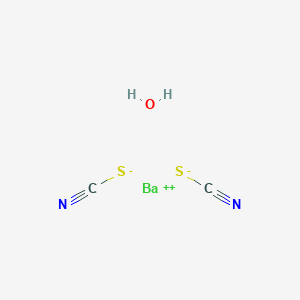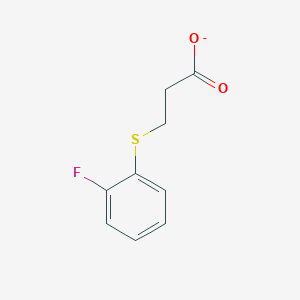
3-(2-Fluorophenyl)sulfanylpropanoate
Übersicht
Beschreibung
3-(2-Fluorophenyl)sulfanylpropanoate is a chemical compound with the molecular formula C9H8FO2S . It has a molecular weight of 199.22 g/mol.
Molecular Structure Analysis
The molecular structure of 3-(2-Fluorophenyl)sulfanylpropanoate consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Fluorochemical Applications in Environmental Science
Fluorochemicals, including compounds related to "3-(2-Fluorophenyl)sulfanylpropanoate," have been extensively studied for their environmental impact and applications. For instance, a study on fluorochemical mass flows in a municipal wastewater treatment facility highlighted the persistence and behavior of fluorochemicals in wastewater systems. This research is crucial for understanding the environmental fate of such compounds and developing strategies for their management and removal from water sources (Schultz et al., 2006).
Advanced Material Synthesis
Research into fluorinated compounds has also led to the development of advanced materials with specific applications. For example, studies on functional fluoropolymers for fuel cell membranes demonstrate the utility of fluorinated compounds in enhancing the performance and efficiency of fuel cells. These materials show significant promise in the energy sector, particularly for renewable energy technologies (Souzy & Améduri, 2005).
Chemical Synthesis and Organic Chemistry Applications
In organic chemistry, fluorinated compounds are often used for their unique reactivity and properties. A study on the synthesis of chiral ortho-thio-substituted phenyl phosphonodiamidates via a P–S to P–C rearrangement reveals how fluorinated compounds can be instrumental in creating complex, chiral molecules. These methodologies have implications for pharmaceuticals and agrochemicals, where chiral molecules play critical roles (Mauger et al., 2004).
Applications in Fluorescent Probes and Sensors
The design and synthesis of fluorescent probes for biological and environmental applications often leverage the unique properties of fluorinated compounds. A study on a genetically encoded fluorescent amino acid showcases the application of fluorinated compounds in developing sensitive and specific probes for studying protein dynamics and interactions in living cells (Summerer et al., 2006).
Electrophilic Reagents in Drug Development
The development of shelf-stable electrophilic reagents for trifluoromethylthiolation represents a significant advancement in the synthesis of drug molecules. These reagents enable the late-stage functionalization of compounds with the trifluoromethylthio group, a key structural motif in pharmaceutical development due to its lipophilicity and electron-withdrawing properties (Shao et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMXZLIXJBBIGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FO2S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427924 | |
| Record name | 3-(2-fluorophenyl)sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)sulfanylpropanoate | |
CAS RN |
21243-09-4 | |
| Record name | 3-(2-fluorophenyl)sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(E)-2-ethylsulfonylethenyl]benzene](/img/structure/B1623859.png)

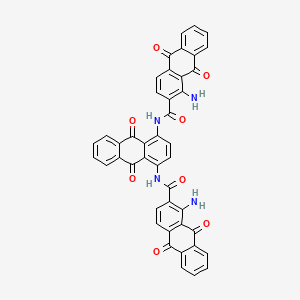
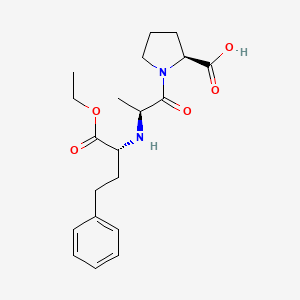

![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1623866.png)

